molecular formula C38H33NO4S B613542 Fmoc-Cys(Mtt)-OH CAS No. 269067-38-1

Fmoc-Cys(Mtt)-OH

Cat. No.: B613542
CAS No.: 269067-38-1
M. Wt: 599.75
InChI Key: PCCZXLMDPCBTSL-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Cys(Mtt)-OH is an N-Fmoc-protected L-cysteine derivative where the thiol side chain is protected by the acid-labile 4-methyltrityl (Mtt) group, or its closely related variant, the 4-methoxytrityl (Mmt) group . With a molecular formula of C38H33NO4S and a molecular weight of 599.74 g/mol ( 269067-38-1), this building block is critically valued in Fmoc-based solid-phase peptide synthesis (SPPS) for its unique acid sensitivity . The primary strategic advantage of the Mmt/Mtt protecting group is its high acid lability, which allows for quantitative and selective removal under very mild acidic conditions (typically 0.5-1.0% trifluoroacetic acid (TFA) in dichloromethane) . This selective deprotection occurs efficiently in the presence of other common acid-labile protecting groups, such as the tert-butyl type and even the S-Trt group, providing superior orthogonality in complex synthesis strategies . The key application of this compound is the synthesis of complex peptides containing intramolecular or intermolecular disulfide bonds, which are crucial for the tertiary structure and biological activity of many peptide therapeutics and hormones . Its use allows researchers to incorporate cysteine into a growing peptide chain and then, at a predetermined stage, selectively deprotect specific cysteine residues under mild conditions that do not affect the rest of the peptide-resin assembly. This enables the controlled, on-resin formation of native disulfide bridges through subsequent oxidation . This orthogonality is also vital for the selective labeling of cysteine thiols in peptides. The mild deprotection conditions help prevent unwanted side reactions, such as the reduction of tryptophan, which can occur under stronger acidic conditions . The compound has been successfully demonstrated in the synthesis of models like Tyr1-somatostatin, confirming its utility and reliability in SPPS . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Safety Data Sheet for proper handling and storage information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)-diphenylmethyl]sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H33NO4S/c1-26-20-22-29(23-21-26)38(27-12-4-2-5-13-27,28-14-6-3-7-15-28)44-25-35(36(40)41)39-37(42)43-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCZXLMDPCBTSL-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718496
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269067-38-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methylphenyl)(diphenyl)methyl]-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Fmoc Cys Mtt Oh Integration in Solid Phase Peptide Synthesis

Principles of Fmoc-Based SPPS and Orthogonal Protection

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide sequences on a solid support. The Fmoc/tBu strategy is the most prevalent approach in modern SPPS due to its mild reaction conditions.

Overview of the Fmoc/tert-Butyl Strategy

The Fmoc/tert-Butyl (Fmoc/tBu) strategy is a widely used orthogonal protection scheme in SPPS. nih.gov In this method, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov This group is stable during the coupling reaction but can be selectively removed by treatment with a mild base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose a new N-terminal amine for the next coupling step. rsc.org

Concurrently, reactive amino acid side chains are protected by acid-labile groups, most commonly derived from tert-butyl (tBu) alcohol, such as the tert-butyl ether for serine and threonine, the tert-butyl ester for aspartic and glutamic acids, and the tert-butyloxycarbonyl (Boc) group for lysine (B10760008). nih.gov These side-chain protecting groups, along with the acid-sensitive linker attaching the peptide to the solid support, remain intact during the repetitive base-mediated Fmoc deprotection cycles. The final peptide is liberated from the resin and all side-chain protecting groups are removed simultaneously in a single step using a strong acid, such as trifluoroacetic acid (TFA). thermofisher.com

Incorporation of Fmoc-Cys(Mtt)-OH into Peptide Sequences

The successful incorporation of any amino acid into a growing peptide chain depends on the activation of its carboxyl group to facilitate the formation of an amide bond with the free N-terminal amine of the resin-bound peptide. For cysteine derivatives, this step requires careful optimization to ensure high efficiency and prevent side reactions, particularly racemization.

Coupling Reagents and Conditions

A variety of coupling reagents have been developed to promote efficient amide bond formation in SPPS. These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species. Common classes of reagents include carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), typically used with an additive like Oxyma Pure or 1-hydroxybenzotriazole (B26582) (HOBt), and aminium/uronium or phosphonium (B103445) salt-based reagents like HATU, HBTU, and PyBOP. rsc.orgsigmaaldrich.comchempep.com These salt-based reagents are often used in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. chempep.com The choice of reagent and conditions can be critical, especially for sterically hindered couplings or for amino acids prone to side reactions. chempep.com

The incorporation of cysteine residues, particularly those with bulky side-chain protecting groups like Mtt, can sometimes be inefficient. The steric hindrance imposed by the protecting group may slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To optimize coupling efficiency, several strategies can be employed. These include using more potent activating agents like HATU, extending the coupling reaction time, or performing a "double coupling," where the coupling step is repeated with a fresh portion of activated amino acid and reagents. The selection of solvent can also play a role, with N,N-dimethylformamide (DMF) being the most common choice.

A significant challenge during the incorporation of cysteine is the risk of racemization at the α-carbon. rsc.orgsigmaaldrich.com Cysteine is particularly susceptible to this side reaction, which proceeds via enolization of the α-proton, a mechanism favored by the electron-withdrawing nature of the thiol group. nih.gov This problem is exacerbated when using aminium/uronium or phosphonium-based coupling reagents in the presence of tertiary amines like DIPEA. sigmaaldrich.comchempep.comnih.gov

Research has shown that the nature of the thiol-protecting group significantly influences the extent of racemization. Studies on the model peptide H-Gly-Cys-Phe-NH₂ have demonstrated that different S-protecting groups confer varying degrees of resistance to racemization. For instance, coupling with Fmoc-Cys(Trt)-OH under standard basic conditions can lead to significant levels of the D-Cys epimer. nih.gov Protecting groups that are more electron-donating have been shown to reduce racemization by destabilizing the carbanion intermediate. nih.gov

While direct comparative data for the Mtt group in this specific context is not extensively documented, a study on histidine incorporation showed that using Fmoc-His(Mtt)-OH resulted in reduced racemization compared to Fmoc-His(Trt)-OH under DIC/Oxyma coupling conditions. researchgate.net Given the structural similarities between the Mtt and Trt groups and their derivatives, it is reasonable to infer that the electronic properties of the Mtt group may offer some advantage in suppressing racemization over the standard Trt group. To minimize racemization for all cysteine derivatives, including this compound, the most effective strategy is to avoid base-mediated coupling conditions. The use of carbodiimide (B86325) activators like DIC in conjunction with additives such as HOBt or Oxyma, without the addition of a tertiary base, has been shown to be negligible for racemization. sigmaaldrich.com

Fmoc-Cys DerivativeCoupling Conditions% D-Cys (Racemization)Reference
Fmoc-Cys(Trt)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)8.0% nih.gov
Fmoc-Cys(Dpm)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)1.2% nih.gov
Fmoc-Cys(MBom)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)0.4% nih.gov
Fmoc-Cys(Ddm)-OHHCTU/6-Cl-HOBt/DIPEA (1 min preactivation)0.8% nih.gov
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma Pure3.3% sigmaaldrich.com
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma Pure0.74% sigmaaldrich.com

This table presents research findings on the extent of racemization for various S-protected cysteine derivatives under different coupling conditions during the synthesis of a model peptide. Lower percentages indicate better stereochemical integrity.

Role of Solvents in this compound Coupling and Deprotection

The choice of solvent plays a pivotal role in both the coupling efficiency of this compound and the subsequent selective deprotection of the Mtt group. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are the most prevalently used solvents in Fmoc-based SPPS. researchgate.net

For the coupling step, a mixture of DMF and DCM is often employed, particularly when using polystyrene (PS) resins. csic.es While PS resins swell optimally in DCM, DMF is a better solvent for the Fmoc-amino acids and coupling reagents. csic.es The swelling of the resin is critical as it allows for the diffusion of reagents to the reactive sites of the growing peptide chain. csic.es For cysteine couplings specifically, a solvent mixture of DCM-DMF (1:1) is recommended to minimize racemization. csic.es

During the deprotection of the N-terminal Fmoc group, a solution of piperidine in DMF is standard. nih.gov However, DCM is not compatible with piperidine, precluding its use in this step. csic.es For the selective deprotection of the Mtt group, a solution of 1-2% trifluoroacetic acid (TFA) in DCM is commonly utilized. peptide.com The low polarity of DCM stabilizes the Mtt cation formed during cleavage, facilitating the reaction. The choice of resin can also influence solvent selection for Mtt deprotection. On hydrophobic resins, a mixture of acetic acid (AcOH)/trifluoroethanol (TFE)/DCM has been shown to be effective, whereas this mixture is often ineffective for more hydrophilic resins like TentaGel. peptide.comug.edu.pl

Recent advancements have explored greener solvent alternatives to replace hazardous solvents like DMF and DCM. researchgate.net Binary solvent mixtures are being investigated to control specific reactions and optimize peptide synthesis. acs.org

Automated and Microwave-Assisted SPPS Protocols Utilizing this compound

The integration of this compound into automated and microwave-assisted solid-phase peptide synthesis (MW-SPPS) has significantly accelerated the production of complex peptides. acs.orgbeilstein-journals.org Microwave irradiation can dramatically reduce synthesis time by increasing the rate of both coupling and deprotection reactions. researchgate.netnih.gov

In a typical automated MW-SPPS cycle, Fmoc-deprotection is carried out with a piperidine solution in DMF, and couplings are performed using a cocktail of the Fmoc-amino acid, a coupling reagent like N,N'-diisopropylcarbodiimide (DIC), and an additive such as Oxyma Pure in DMF. cnr.it Reaction temperatures are precisely controlled, often reaching up to 90°C for standard couplings, though a lower temperature of 50°C is recommended for the coupling of cysteine residues to minimize side reactions. acs.orgcnr.it

This compound is compatible with these automated protocols. researchgate.net For instance, in the synthesis of the drug Eptifibatide, a fully automated MW-SPPS process was developed that utilized Fmoc-Cys(Mmt)-OH, a close analog of this compound, chosen for its even milder deprotection conditions. acs.orgcnr.it The use of microwave heating has been shown to be effective for the synthesis of acceptor peptides for ubiquitination studies, where Fmoc-Lys(Mtt)-OH was used as a key building block. researchgate.net Semi-automated instruments have also been developed that combine automated washing and deprotection steps with manual addition of activated amino acids, offering a flexible approach to peptide synthesis. nih.gov

Considerations for C-Terminal Cysteine Incorporation

Incorporating cysteine at the C-terminus of a peptide presents unique challenges. One significant issue is the potential for racemization during the coupling of the first amino acid to the resin. The use of base-mediated coupling methods can exacerbate this problem. chempep.com Furthermore, the C-terminal cysteine can undergo an elimination-addition reaction with piperidine during subsequent Fmoc-deprotection steps, leading to the formation of 3-(1-piperidinyl)alanine by-products. rsc.org

To mitigate these issues, specific strategies are employed. The choice of protecting group for the cysteine thiol is critical. While the trityl (Trt) group is commonly used, derivatives like tetrahydropyranyl (Thp) have been shown to result in significantly lower racemization during coupling and reduced formation of piperidinylalanine adducts. For Fmoc-Cys(Trt)-OH, racemization during coupling with DIPCDI/Oxyma was reported to be 3.3%, whereas it was only 0.74% for Fmoc-Cys(Thp)-OH.

The method of anchoring the first amino acid to the resin is also a key consideration. Using pre-loaded resins can help to minimize racemization. For particularly sensitive syntheses, such as those involving farnesylated cysteine, specific experimental conditions, including the use of collidine as a weaker base, are recommended. csic.es

Selective Deprotection of the 4-Methyltrityl (Mtt) Group

The selective removal of the 4-methyltrityl (Mtt) group from the cysteine side chain is a critical step that enables site-specific modifications of the peptide while it is still attached to the solid support. This process must be carefully controlled to avoid premature cleavage of other protecting groups or the peptide from the resin. researchgate.net

Chemical Reagents and Conditions for Mtt Cleavage

Trifluoroacetic Acid (TFA) Concentrations and Scavengers (e.g., Triisopropylsilane (B1312306), Methanol)

The most common method for Mtt deprotection involves the use of low concentrations of trifluoroacetic acid (TFA) in dichloromethane (DCM). researchgate.net Typically, a solution of 1-2% TFA in DCM is sufficient to cleave the Mtt group. peptide.com The cleavage reaction generates a trityl cation, which can potentially reattach to the deprotected thiol or react with other nucleophilic residues in the peptide, such as tryptophan. peptide.com To prevent these side reactions, scavengers are added to the cleavage cocktail.

Triisopropylsilane (TIS) is a widely used scavenger that effectively quenches the trityl cations. nih.govresearchgate.net A common deprotection solution consists of 1% TFA and 1-5% TIS in DCM. rsc.org The progress of the deprotection can often be monitored visually, as the release of the Mtt cation can produce a yellow or orange color in the solution. peptide.comresearchgate.net The reaction is typically repeated until this color is no longer observed. researchgate.net

Methanol (B129727) has also been investigated as a scavenger. Preliminary findings suggest that the addition of methanol can prevent the loss of tert-butyl groups and premature cleavage of the peptide from Rink Amide resins. 5z.com However, the cleavage of the Mtt group is reported to be dramatically slower in the presence of methanol. 5z.com

The table below summarizes common conditions for Mtt deprotection using TFA.

Reagent CocktailConcentrationDurationScavengerReference
TFA in DCM1%5 x 5 min2% TIS researchgate.net
TFA in DCM1%30 min- ug.edu.pl
TFA/TIS/DCM1:2:97 (v/v/v)30 minTIS peptide.com
TFA in DCM2.5%-5% TIS rsc.org
TFA in DCM1%-1-5% TIS or MeOH

This table is interactive. Click on the headers to sort the data.

Selective Removal in the Presence of Other Protecting Groups

A key advantage of the Mtt group is its selective removability in the presence of other acid-labile protecting groups, such as tert-butyloxycarbonyl (Boc) and tert-butyl (tBu), which require much higher concentrations of TFA (typically 95%) for cleavage. This orthogonality is fundamental to many advanced peptide synthesis strategies.

The Mtt group can be selectively cleaved while Boc groups on lysine or tBu ether groups on tyrosine remain intact. researchgate.net5z.com This allows for the specific deprotection of a cysteine residue for subsequent modification, such as disulfide bond formation or conjugation. For example, in the synthesis of branched peptides, a lysine residue protected with Mtt can be selectively deprotected and then coupled to another peptide chain or molecule. researchgate.net

The Mmt (4-methoxytrityl) group, a close relative of Mtt, is even more acid-labile and can be removed under even milder conditions, such as with a mixture of acetic acid/trifluoroethanol/DCM. ug.edu.plresearchgate.net This provides an additional level of orthogonality. For instance, it is possible to selectively remove an Mmt group in the presence of an Mtt group.

The table below outlines the orthogonality of Mtt deprotection with respect to other common protecting groups.

Target Protecting GroupDeprotection ConditionStable Protecting GroupsReference
Mtt1% TFA in DCMBoc, tBu, Trt (on other residues) researchgate.net
Mtt30% Hexafluoroisopropanol (HFIP) in DCMBoc, tBu researchgate.net
MmtAcetic acid/TFE/DCM (1:2:7)Mtt, Boc, tBu ug.edu.plresearchgate.net
MttDCM/HFIP/TFE/TES (6.5:2:1:0.5)Boc, tBu

This table is interactive. Click on the headers to sort the data.

Monitoring Deprotection Efficiency and Kinetics

Effective monitoring of the Mtt group's removal is crucial to ensure complete deprotection without compromising the integrity of the peptide-resin linkage or other acid-sensitive protecting groups.

Several methods can be employed to monitor the deprotection of the Cys(Mtt) residue:

Spectrophotometric Monitoring: The release of the Mtt cation during acid treatment can be monitored spectrophotometrically. The Mtt cation exhibits a characteristic absorbance, which can be used to follow the progress of the deprotection reaction in real-time, particularly in continuous-flow synthesis setups. sigmaaldrich.com However, it is important to note that the absorbance of the Mtt carbocation is only about twice that of the trityl (Trt) cation, which can be problematic if Trt-protected residues are also present and partial cleavage occurs. researchgate.netresearchgate.net This makes UV monitoring potentially unsuitable towards the end of the deprotection when Mtt and Trt levels might be comparable. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): A highly reliable method for monitoring deprotection is through reverse-phase HPLC (RP-HPLC). researchgate.netresearchgate.net Small aliquots of the resin can be cleaved and the resulting peptide analyzed to determine the percentage of remaining Mtt-protected cysteine. This method provides a quantitative assessment of the deprotection efficiency. researchgate.netresearchgate.net Analysis of the acidic filtrates by RP-HPLC can also reveal the extent of premature cleavage of other protecting groups or the peptide from the resin. researchgate.netresearchgate.net

Visual Inspection: The Mtt cation imparts a distinct yellow color to the cleavage solution. nih.gov While not quantitative, the disappearance of this color upon successive washes with the deprotection solution can serve as a qualitative indicator that the reaction is nearing completion. However, a persistent yellow color on the resin may indicate incomplete removal. nih.gov

The kinetics of Mtt deprotection are influenced by several factors, including the peptide sequence, the position of the Cys(Mtt) residue within the peptide chain, and the specific deprotection conditions used. Generally, deprotection is achieved by treating the peptidyl-resin with a solution of 1-2% TFA in dichloromethane (DCM). sigmaaldrich.comcsic.es The reaction is typically performed in a batchwise manner with multiple short treatments to minimize side reactions. researchgate.net

Addressing Challenges in Mtt Removal

While the Mtt group offers valuable orthogonality, its removal is not without challenges. Incomplete deprotection and the formation of by-products are potential issues that require careful consideration and strategic solutions.

Incomplete removal of the Mtt group is a significant concern, as it leads to a heterogeneous final peptide product. This issue can be particularly pronounced in longer peptides or when the Cys(Mtt) residue is located towards the C-terminus. Standard conditions of 1% TFA in DCM have, in some instances, resulted in incomplete deprotection. researchgate.net

The acidic conditions used for Mtt removal, although mild, can lead to the formation of by-products. The highly reactive Mtt cations generated during deprotection can cause alkylation of nucleophilic residues within the peptide sequence, such as tryptophan and tyrosine, if not effectively scavenged. Furthermore, prolonged or repeated treatments with dilute TFA can lead to the premature cleavage of other acid-labile side-chain protecting groups (e.g., Boc) or even partial cleavage of the peptide from highly acid-sensitive resins like the 2-chlorotrityl resin. nih.govsigmaaldrich.com

Several strategies have been developed to mitigate the challenges associated with Mtt deprotection:

Use of Scavengers: The addition of a scavenger to the deprotection cocktail is a common and effective strategy to quench the Mtt cations as they are formed. Triisopropylsilane (TIS) is a widely used scavenger for this purpose. sigmaaldrich.comnih.gov Typically, a solution of 1% TFA and 1-5% TIS in DCM is employed. nih.govsigmaaldrich.com The use of scavengers like TIS prevents the characteristic yellow color of the Mtt cation, so visual monitoring is no longer possible. sigmaaldrich.com

Optimization of Deprotection Conditions: For difficult sequences where Mtt removal is sluggish, increasing the concentration of TFA to 2% or employing alternative solvent systems may be necessary. researchgate.netresearchgate.net One such alternative is a mixture of acetic acid, trifluoroethanol (TFE), and DCM (e.g., in a 1:2:7 ratio). researchgate.netsigmaaldrich.com Another approach involves using 30% hexafluoroisopropanol (HFIP) in DCM. researchgate.net

Iterative Deprotection and Monitoring: A protocol of repeated short treatments with the deprotection solution, followed by washing, is generally preferred over a single prolonged treatment. researchgate.netkumamoto-u.ac.jp This minimizes the exposure of the peptide to acidic conditions. Combining this with diligent HPLC monitoring ensures that the deprotection is driven to completion while minimizing side reactions. For instance, a protocol involving 9-12 washes with 1% TFA in DCM for 2 minutes each has been suggested for complete removal. researchgate.net

Issues of Incomplete Deprotection and By-product Formation

Comparative Analysis of Cysteine Thiol Protecting Groups in Fmoc SPPS

Acid-Labile Protecting Groups (e.g., Trityl, Methoxytrityl, Diphenylmethyl, Tetrahydropyranyl)

Acid-labile protecting groups are widely used due to their convenient removal during the final TFA cleavage step.

Protecting GroupAbbreviationCleavage ConditionKey Features & Considerations
Trityl Trt~5-10% TFA in DCM; fully cleaved by 95% TFA csic.esCost-effective and commonly used for routine synthesis. Prone to cause racemization and β-elimination. sigmaaldrich.com Incomplete deprotection can be an issue, often overcome by using scavengers like TIS. sigmaaldrich.com
4-Methoxytrityl Mmt1-2% TFA in DCM csic.esMore acid-labile than Trt, allowing for selective on-resin deprotection. csic.esbachem.com Not compatible with Trt as Mmt cannot be selectively removed in the presence of Trt. csic.es Shows less tendency for racemization compared to Trt. csic.es
Diphenylmethyl DpmHigh TFA concentrations (60-90%) csic.esMore stable to dilute acid than Trt, making it compatible with Mmt for orthogonal strategies. sigmaaldrich.comcsic.es A valuable alternative to Trt, offering less racemization. sigmaaldrich.com
Tetrahydropyranyl ThpCleaved by standard TFA cleavage cocktails A non-aromatic S,O-acetal. acs.org Shown to minimize cysteine racemization and the formation of piperidinyl-alanine adducts at the C-terminus. csic.esacs.org Can enhance the solubility of protected peptides. acs.org

Reductively Labile Protecting Groups (e.g., tert-Butylthio, Trimethoxyphenylthio, Sec-isoamyl mercaptan)

Reductively labile protecting groups are disulfide-based and are removed by thiol-containing reagents, offering an orthogonal strategy to acid-labile groups.

Protecting GroupAbbreviationCleavage ConditionKey Features & Considerations
tert-Butylthio StBuReduction with thiols (e.g., DTT, mercaptoethanol) iris-biotech.deStable to standard Fmoc-SPPS conditions. iris-biotech.de Removal can be sluggish and sometimes incomplete. iris-biotech.de
Trimethoxyphenylthio STmpReduction with thiols Can be removed under conditions orthogonal to standard side-chain protecting groups, useful for on-resin disulfide formation.
Sec-isoamyl mercaptan SITReduction with dithiothreitol (B142953) (DTT) iris-biotech.deFully compatible with Fmoc-SPPS and stable to basic conditions (piperidine). iris-biotech.de More stable than primary thiols but easier to remove than tertiary thiols like StBu. iris-biotech.de

Other Orthogonal Protecting Group Chemistries

In the synthesis of complex peptides, particularly those with multiple disulfide bonds, the use of a single cysteine protecting group is insufficient. The strategy requires a set of orthogonal protecting groups that can be selectively removed in any order without affecting each other, the permanent side-chain protecting groups (like tBu), or the N-terminal Fmoc group. rsc.orgiris-biotech.de The 4-methyltrityl (Mtt) group, used in this compound, is a cornerstone of such strategies due to its lability under very mild acidic conditions (e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)), which leaves most other protecting groups intact. sigmaaldrich.comresearchgate.net This allows for the on-resin formation of a specific disulfide bond before the final cleavage of the peptide from the resin. sigmaaldrich.com

To achieve regioselective disulfide bond formation, this compound is often used in combination with other cysteine derivatives protected by groups with distinct chemical labilities. researchgate.net These combinations allow for sequential deprotection and oxidation steps to form multiple, defined disulfide bridges. rsc.org

Key orthogonal partners for the Mtt group include:

Acetamidomethyl (Acm): The Acm group is stable to the acidic conditions used to remove Mtt and the standard TFA cocktails for final peptide cleavage. It is typically removed by treatment with mercury(II) acetate (B1210297) or iodine. sigmaaldrich.comd-nb.info The use of iodine for Acm removal allows for simultaneous deprotection and oxidation to form the disulfide bond.

Trityl (Trt): While also acid-labile, the Trt group requires stronger acidic conditions for complete removal than the Mtt group. sigmaaldrich.com This difference in lability allows for selective deprotection. For instance, Mtt can be removed with dilute TFA while Trt remains, enabling the formation of one disulfide bond, followed by the removal of Trt and other acid-labile groups in the final cleavage step. sigmaaldrich.com

tert-butylthio (StBu): The StBu group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Mtt and Trt removal. It is cleaved under reductive conditions using thiols like dithiothreitol (DTT) or phosphines such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP). d-nb.info

3-Nitro-2-pyridinesulfenyl (Npys): The Npys group is removed by treatment with a thiol or TCEP. It is particularly useful for forming asymmetric disulfides, as the Npys-activated cysteine reacts rapidly with a free thiol to form a mixed disulfide. sigmaaldrich.com

The strategic combination of these protecting groups is essential for constructing complex peptide architectures, such as multi-loop peptides or peptide-drug conjugates. rsc.orgd-nb.info For example, a peptide could be synthesized using this compound, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(Trt)-OH. The Mtt group could be removed on-resin to form the first disulfide bond, followed by on-resin removal of the Acm group with iodine to form a second bridge. The Trt group would then be removed during the final TFA cleavage from the resin, leaving a free thiol for subsequent modification or formation of a third disulfide bond in solution.

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonality with Mtt
4-MethyltritylMtt1-2% TFA in DCM, often with scavengers (e.g., TIS)N/A (Reference Group)
AcetamidomethylAcmIodine (I2) in a solvent like MeOH, DMF, or DCM; Mercury(II) acetateFully Orthogonal. Stable to mild acid used for Mtt removal. sigmaaldrich.comd-nb.info
tert-butylthioStBuReducing agents (e.g., DTT, TCEP, or β-mercaptoethanol)Fully Orthogonal. Stable to acid and base. d-nb.info
TritylTrtStronger acid (e.g., >50% TFA) or standard cleavage cocktails (95% TFA)Quasi-orthogonal. Selectivity is possible due to differential acid lability. sigmaaldrich.com
3-Nitro-2-pyridinesulfenylNpysThiols (e.g., PhSH) or phosphines (e.g., TCEP)Fully Orthogonal. Stable to acid. sigmaaldrich.com

Implications for Minimal-Protection SPPS Strategies

Minimal-protection solid-phase peptide synthesis (MP-SPPS) is an emerging green chemistry approach aimed at improving the sustainability of peptide manufacturing. unibo.it The core principle is to minimize or eliminate the use of side-chain protecting groups for certain amino acids, which enhances atom economy, reduces the volume of hazardous acids like TFA required for deprotection, and simplifies purification by decreasing side-products from protecting group cleavage. cpcscientific.comdrivehq.com This strategy has been successfully applied to residues such as serine, threonine, tyrosine, arginine, and histidine. drivehq.comrsc.org

The role of this compound within MP-SPPS is nuanced. Cysteine's thiol side-chain is highly nucleophilic and prone to oxidation and other side reactions, making its protection generally unavoidable even in minimal-protection schemes. rsc.org However, the choice of protecting group is critical. While MP-SPPS often involves using unprotected versions of amino acids like Fmoc-Arg-OH or Fmoc-His-OH, this can lead to complications. For instance, unprotected histidine can have side reactions with certain coupling reagents. scribd.com In such cases, a protecting group is reintroduced to ensure a clean synthesis. unibo.itscribd.com

Side Reactions Associated with Cysteine in Fmoc SPPS

The synthesis of cysteine-containing peptides using the Fmoc/tBu strategy is susceptible to several side reactions, which can lower yield and purity. The choice of the thiol protecting group, such as Mtt, can influence the extent of these reactions, although they are often inherent to the cysteine residue itself, particularly when it is located at the C-terminus. sigmaaldrich.com

The two most significant side reactions are:

Racemization (Epimerization): Cysteine residues are prone to racemization at the α-carbon during peptide synthesis. rsc.org This is especially problematic during the activation step for coupling and is exacerbated by base-mediated methods. sigmaaldrich.com C-terminal cysteine is particularly susceptible. During the base-catalyzed removal of the Fmoc group from the penultimate amino acid, the deprotected amine can abstract the α-proton of the C-terminal cysteine, leading to epimerization. csic.es Studies have shown that the choice of protecting group impacts the rate of racemization. For instance, in one comparison, Fmoc-Cys(Thp)-OH showed significantly lower racemization (0.74%) compared to Fmoc-Cys(Trt)-OH (3.3%) and Fmoc-Cys(Dpm)-OH (6.8%) under specific coupling conditions, highlighting the influence of the side-chain's steric and electronic properties. sigmaaldrich.com

Formation of 3-(1-piperidinyl)alanine: This side reaction is a major issue when synthesizing peptides with a C-terminal cysteine. iris-biotech.de It proceeds via a base-catalyzed β-elimination mechanism. The base used for Fmoc deprotection (typically piperidine) can abstract the α-proton of the C-terminal cysteine, leading to the elimination of the thiol protecting group (e.g., -SMtt) and the formation of a highly reactive dehydroalanine (B155165) (Dha) intermediate. This intermediate is then susceptible to a Michael addition reaction with piperidine from the deprotection solution, resulting in the irreversible formation of 3-(1-piperidinyl)alanine. rsc.orgcsic.es The use of bulky, trityl-type protecting groups like Trt and Mtt on the cysteine side chain and anchoring the peptide to a 2-chlorotrityl resin can help minimize this side reaction. sigmaaldrich.comiris-biotech.de Furthermore, using a buffered base solution for Fmoc removal, such as adding an acid rectifier like OxymaPure, has been shown to significantly suppress this side product formation. csic.es

Side ReactionMechanismPrimary LocationMitigation Strategies
Racemization/EpimerizationBase-catalyzed abstraction of the α-proton, especially during coupling or Fmoc removal. csic.eschempep.comC-terminal CysteineUse non-racemizing coupling reagents (e.g., DIPCDI/Oxyma); avoid excess base; select protecting groups less prone to epimerization (e.g., Thp). sigmaaldrich.com
3-(1-piperidinyl)alanine Formationβ-elimination of the protected thiol to form dehydroalanine, followed by Michael addition of piperidine. rsc.orgiris-biotech.deC-terminal CysteineUse 2-chlorotrityl resin; use bulky thiol protecting groups (Trt, Mtt); use buffered base (e.g., piperidine with Oxyma) for Fmoc removal. sigmaaldrich.comcsic.es

Applications of Fmoc Cys Mtt Oh in Advanced Peptide and Protein Engineering

Regioselective Disulfide Bond Formation

Disulfide bonds are critical for stabilizing the three-dimensional structures of many peptides and proteins, which in turn dictates their biological function. cem.comrsc.org The formation of specific, or regioselective, disulfide bridges in peptides containing multiple cysteine residues is a significant synthetic challenge. rsc.org Fmoc-Cys(Mtt)-OH is an invaluable tool for addressing this challenge, providing a reliable method for directing disulfide connectivity.

On-Resin Disulfide Cyclization Strategies Employing Mtt and Other Orthogonal Protecting Groups

The synthesis of cyclic peptides and proteins often involves the formation of disulfide bonds while the peptide chain is still anchored to the solid support (on-resin). This approach can improve cyclization efficiency by minimizing intermolecular side reactions. The key to successful on-resin regioselective disulfide formation is the use of an orthogonal protection scheme, where different cysteine residues are protected by groups that can be removed independently. rsc.org

The Mtt group is ideal for this purpose because it can be cleaved using a dilute solution of trifluoroacetic acid (TFA) (typically 1-2%) in a solvent like dichloromethane (B109758) (DCM), often with a scavenger such as triisopropylsilane (B1312306) (TIS) to capture the released Mtt cations. nih.govsigmaaldrich.comalfa-chemistry.com These conditions are mild enough to leave other protecting groups, such as the tert-butyl (tBu), trityl (Trt), and diphenylmethyl (Dpm) groups, intact. sigmaaldrich.comsigmaaldrich.com

A common strategy involves pairing this compound with another orthogonally protected cysteine, such as Fmoc-Cys(Acm)-OH (Acetamidomethyl) or Fmoc-Cys(Dpm)-OH. sigmaaldrich.compeptide.com For example, in a peptide with four cysteine residues intended to form two separate disulfide bridges, two cysteines can be incorporated as Cys(Mtt) and the other two as Cys(Dpm). After the full peptide chain is assembled, the Mtt groups are selectively removed on-resin with dilute TFA. The newly exposed thiol groups are then oxidized to form the first disulfide bond, often using mild oxidants like N-chlorosuccinimide (NCS) or air oxidation. cem.comsigmaaldrich.com The second pair of cysteines remains protected by the Dpm groups, which are stable to these conditions. This first disulfide-bridged peptide can then be subjected to a final, stronger acid treatment (e.g., 95% TFA) to cleave the peptide from the resin and simultaneously remove the Dpm groups, allowing the second disulfide bond to form. sigmaaldrich.com

Interactive Table:

Protecting Group PairSelective Cleavage Condition (First Group)Second Group Cleavage / Final CleavagePrimary Application
Cys(Mtt) / Cys(Acm)1-2% TFA in DCMIodine (I2) or Silver Trifluoroacetate (AgOTf)On-resin/solution phase regioselective disulfide formation. peptide.com
Cys(Mtt) / Cys(Dpm)1-2% TFA in DCMHigh concentration TFA (e.g., 95%) during resin cleavage. sigmaaldrich.comOn-resin regioselective synthesis of two-disulfide bridged peptides. sigmaaldrich.com
Cys(Mtt) / Cys(STmp)1-2% TFA in DCMReducing agents (e.g., dithiothreitol (B142953), DTT). cem.comOrthogonal on-resin deprotection and oxidation. cem.com
Cys(Mtt) / Cys(tBuS)1-2% TFA in DCMReducing agents (e.g., phosphines). alfa-chemistry.comOn-resin disulfide bond formation. alfa-chemistry.com

Synthesis of Complex Multi-Disulfide Bridged Peptides

The principles of orthogonal protection using this compound extend to the synthesis of highly complex peptides with three or more disulfide bonds, such as conotoxins. rsc.org Achieving the correct disulfide connectivity in these molecules is critical for their potent and selective biological activities. The synthesis of such peptides requires a carefully planned strategy involving multiple orthogonal protecting groups.

For instance, a three-disulfide-bridged peptide can be synthesized using a combination of Cys(Mtt), Cys(Acm), and Cys(Trt) protected residues. The synthetic route would proceed as follows:

First Bridge: On-resin removal of the Mtt groups with dilute TFA, followed by oxidation.

Second Bridge: Cleavage of the peptide from the resin with a cocktail that leaves the Acm groups intact. The second disulfide bridge is then formed in solution by oxidizing the newly deprotected Cys(Trt) thiols.

Third Bridge: The final disulfide bridge is formed by the chemical removal of the Acm groups (e.g., with iodine) and subsequent oxidation.

The order in which the bridges are formed is often crucial to achieving a successful synthesis, as the formation of the first disulfide can influence the folding pathway for subsequent cyclizations.

Kinetic Versus Thermodynamic Control in Disulfide Formation

The formation of disulfide bonds can be governed by either kinetic or thermodynamic control. nih.gov

Thermodynamic Control: This process leads to the most stable disulfide isomer. It is typically achieved through slow oxidation, such as air oxidation in a slightly basic aqueous buffer, which allows for disulfide shuffling and rearrangement until the lowest energy conformation is reached. researchgate.net For many naturally occurring peptides, the native disulfide pattern is the most thermodynamically stable one.

Kinetic Control: This process forms the disulfide bridge that is generated the fastest, which may not necessarily be the most stable one. nih.gov Kinetic control is often achieved using fast-acting chemical oxidants or through enzyme-catalyzed pathways. nih.gov

The use of this compound and other orthogonal protecting groups allows chemists to direct the folding pathway by choosing the conditions for oxidation after selective deprotection. nih.gov By forming one disulfide bridge under kinetic control, the peptide is locked into a specific conformation, which can then guide the formation of subsequent bridges. This stepwise, controlled approach prevents the random scrambling of disulfide bonds that would occur if all cysteine residues were deprotected simultaneously, thereby avoiding a heterogeneous mixture of isomers that are difficult to purify. google.com

Bioconjugation and Site-Specific Modification Strategies

Beyond its role in disulfide bond formation, the selective deprotection of Cys(Mtt) provides a powerful handle for the site-specific chemical modification of peptides and proteins, a process known as bioconjugation. rsc.org

Methods for Attaching Peptides to Diverse Molecules and Surfaces

The ability to selectively unmask a single cysteine thiol group on a fully assembled peptide while it is still on the resin opens up a vast array of possibilities for modification. After removing the Mtt group, the reactive thiol can be targeted with various electrophilic reagents to attach a wide range of functionalities. sigmaaldrich.com

Common applications include:

Labeling: Attaching fluorescent dyes or biotin (B1667282) tags for use in molecular imaging and diagnostic assays.

Polymer Conjugation: Covalently linking polyethylene (B3416737) glycol (PEG) chains ("PEGylation") to improve the pharmacokinetic properties of therapeutic peptides. nih.gov

Surface Immobilization: Anchoring peptides to solid supports, such as microarrays or nanoparticles, for use in biosensors and other materials science applications. mdpi.com

Lipidation: Introducing fatty acid chains to create peptide amphiphiles that can self-assemble into micelles or other nanostructures for drug delivery applications. researchgate.net

The conjugation reaction is typically performed on the resin after Mtt removal, ensuring that the modification occurs only at the desired cysteine residue.

Exploitation of Cysteine Thiol Reactivity in Bioconjugation

The cysteine thiol is an excellent nucleophile, especially in its deprotonated thiolate form (S⁻), making it highly reactive toward a variety of electrophiles. rsc.orgmdpi.com This unique reactivity allows for chemoselective modification in the presence of many other amino acid side chains. nih.govresearchgate.net

Key bioconjugation reactions involving the cysteine thiol include:

Michael Addition: The thiol undergoes a conjugate addition reaction with α,β-unsaturated carbonyl compounds, most notably maleimides. This reaction is rapid, highly specific for cysteine, and forms a stable thioether bond, making it one of the most widely used methods in bioconjugation. mdpi.com

Nucleophilic Substitution: Thiols can react with alkyl halides (e.g., iodoacetamides) to form stable thioether linkages. rsc.org

Disulfide Exchange: The thiol can react with activated disulfides, such as pyridyl disulfides, to form a new, stable disulfide bond connecting the peptide to another molecule.

By incorporating this compound into a peptide sequence, a researcher can precisely dictate the location of a subsequent bioconjugation reaction, enabling the creation of well-defined, homogeneous peptide conjugates with tailored functions. nih.gov

Fabrication of Peptide-Based Functional Materials and Conjugates

The ability to selectively deprotect the cysteine thiol of this compound on a solid support has been instrumental in the fabrication of various functional materials and conjugates.

Peptide amphiphiles (PAs) are molecules that combine a hydrophilic peptide segment with a hydrophobic tail, enabling them to self-assemble into well-defined nanostructures in aqueous solutions. This compound has been employed in the synthesis of PAs to create sophisticated, functional biomaterials. rsc.org

In a notable application, dually palmitoylated peptides incorporating a Cys(Mtt) residue were synthesized using Fmoc solid-phase peptide synthesis (SPPS). rsc.org The selective removal of the Mtt group was achieved using a solution of 2.5% trifluoroacetic acid (TFA) and 5% triisopropylsilane (TIS) in dichloromethane (DCM). rsc.org This exposed the free thiol group, which was then activated with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DNTP). This activation step facilitated the intermolecular disulfide bond formation with bioactive, cell-penetrating peptides, resulting in the construction of peptide amphiphiles. These PAs subsequently self-assembled into micellar nanostructures. rsc.org This strategy highlights the importance of the Mtt group in creating complex, self-assembling systems with potential applications in drug delivery and biomedicine. The self-assembly process is driven by the amphiphilic nature of the resulting molecules, where the hydrophobic lipid tails and the hydrophilic peptide heads arrange to minimize contact with water, forming structures like micelles or nanofibers. nih.gov

The general scheme for the synthesis of these peptide amphiphiles is outlined below:

StepDescriptionReagents/Conditions
1Solid-phase synthesis of a dually palmitoylated peptide containing a Cys(Mtt) residue.Fmoc-SPPS chemistry
2Selective deprotection of the Mtt group on the solid support.2.5% TFA, 5% TIS in DCM
3Activation of the free thiol group.2,2'-dithiobis(5-nitropyridine) (DNTP)
4Intermolecular disulfide bond formation with a bioactive peptide.Thiol-disulfide exchange
5Self-assembly of the resulting peptide amphiphile.Aqueous solution

This table provides a generalized overview of the process for creating peptide amphiphiles using this compound.

This compound has been successfully used to immobilize peptides onto magnetic beads, creating functionalized materials for various biochemical assays. In one study, cysteine was immobilized on magnetic microbeads for use in a chromophore-based solid-phase peptide reaction assay. mdpi.comresearchgate.net

The choice of this compound was crucial because the Mtt protecting group is acid-labile, making it compatible with the acid-sensitive magnetic beads. mdpi.com The synthesis involved the direct coupling of this compound to micromer-M PEG-NH2 magnetic beads. mdpi.comresearchgate.net Following the coupling, the N-terminal Fmoc group was removed, and the free amine was acetylated. The Mtt group on the cysteine side chain was then removed by incubation in a solution of DMSO, dichloromethane, trifluoroacetic acid (TFA), and triisopropylsilane (TIS) (47:47:1:5, v/v). mdpi.comresearchgate.net However, it was noted that the resulting cysteine-immobilized magnetic beads showed gradual decomposition due to the oxidation of the thiol (SH) group. researchgate.net

A summary of the key steps in the preparation of cysteine-immobilized magnetic beads is presented below:

StepDescriptionReagents/Conditions
1Coupling of this compound to magnetic microbeads.HBTU, HOBt in DMSO
2Removal of the N-terminal Fmoc group.Piperidine (B6355638) in DMSO
3Acetylation of the N-terminal amine.Acetic anhydride (B1165640) in DMSO
4Removal of the Mtt protecting group from the cysteine side chain.DMSO/DCM/TFA/TIS (47:47:1:5, v/v)

This table outlines the synthetic protocol for the functionalization of magnetic beads with cysteine using this compound.

The synthesis of fluorescently-labeled chelating peptide conjugates is a complex process that often relies on orthogonal protecting group strategies. While not always the final chosen method, the use of Mtt-protected amino acids, including the lysine (B10760008) analogue Fmoc-Lys(Mtt)-OH, has been explored in this context, providing valuable insights into the synthetic challenges.

In one attempt to synthesize a DUPA rhodamine B chelating conjugate, Fmoc-Lys(Mtt)-OH was incorporated into a peptide sequence on a chlorotrityl resin. beilstein-journals.orgnih.gov The strategy relied on the selective cleavage of the Mtt group under mildly acidic conditions to allow for the attachment of a fluorescent tag. beilstein-journals.orgnih.gov However, the conditions required for Mtt removal (e.g., 1% TFA in DCM or a mixture of acetic acid/trifluoroethanol/DCM) also led to the cleavage of the peptide from the acid-sensitive resin. beilstein-journals.orgnih.gov This highlights a significant challenge in using Mtt protection in conjunction with highly acid-labile resins.

In a different study, Fmoc-Lys(Mtt)-OH was successfully used to create a fluorescently labeled peptide for a FRET-based assay. nih.gov After the synthesis of the peptide, the Mtt group was selectively removed using a solution of 2% TFA and 3% TIS in CH2Cl2 for 45 minutes, allowing for the specific attachment of a fluorescent reporter to the lysine side chain. nih.gov This demonstrates that with careful selection of the solid support and cleavage conditions, the Mtt group can be an effective tool for the site-specific labeling of peptides.

StudyProtecting Group StrategyDeprotection ConditionsOutcome
Synthesis of DUPA rhodamine B conjugateFmoc-Lys(Mtt)-OH on chlorotrityl resin1% TFA in DCM or AcOH/TFE/DCMCleavage of peptide from resin
Synthesis of a FRET substrate(Fmoc)-l-Lys(Mtt)2% TFA, 3% TIS in CH2Cl2Successful selective labeling

This table compares the outcomes of using Mtt-protected amino acids in the synthesis of fluorescently-labeled peptide conjugates under different conditions.

Peptide-Immobilized Magnetic Beads

Chemical Ligation Techniques

This compound is a valuable reagent in chemical ligation techniques, which are powerful methods for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.

Native Chemical Ligation (NCL) is a cornerstone of modern protein chemistry, enabling the assembly of large proteins from smaller synthetic or recombinant peptide fragments. springernature.comnih.govthermofisher.comacs.org The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine. The use of this compound is particularly advantageous in the context of Fmoc-based SPPS for NCL.

The Mtt group provides orthogonal protection for the cysteine thiol, which is crucial for the synthesis of peptide segments intended for NCL. During SPPS, the cysteine thiol must be protected to prevent side reactions. In multi-segment ligation strategies, it is often necessary to have a cysteine residue with a free thiol at the N-terminus of one peptide segment, while other cysteine residues within the sequence remain protected. The Mtt group can be selectively removed on the solid phase without affecting other more acid-stable protecting groups like Trt. nih.gov This allows for the generation of a peptide fragment with a single, unprotected N-terminal cysteine, ready for ligation, while other cysteines in the sequence remain masked. This orthogonal protection scheme is essential for the regioselective formation of disulfide bonds and for controlling the ligation process in complex protein syntheses.

The semisynthesis of proteins, which combines a recombinantly expressed protein fragment with a chemically synthesized peptide, heavily relies on techniques like NCL. This compound plays a significant role in the preparation of the synthetic peptide fragments for such applications.

The ability to selectively deprotect a specific cysteine residue within a synthetic peptide is critical for introducing modifications or for ligation to a protein fragment. For instance, in the synthesis of ubiquitylated peptides, a lysine analogue, Fmoc-Lys(Mtt)-OH, is used to introduce a lysine residue at the desired ubiquitylation site. nih.gov The Mtt group is then selectively removed on-resin to expose the ε-amino group for the attachment of ubiquitin or a ligation auxiliary. nih.gov This principle is directly applicable to cysteine and this compound for the site-specific modification of proteins.

The general workflow for using this compound in protein semisynthesis via NCL is as follows:

Synthesis of the peptide fragment: A peptide containing a Cys(Mtt) residue at the desired ligation or modification site is synthesized using Fmoc-SPPS.

Selective deprotection: The Mtt group is removed on the solid support using a mild acid solution (e.g., 1% TFA in DCM with scavengers).

Modification or ligation: The exposed thiol group is then available for ligation to a protein fragment containing a C-terminal thioester (in NCL) or for other modifications.

This approach, enabled by the unique properties of the Mtt protecting group, provides a powerful tool for the creation of modified and semisynthetic proteins with a high degree of precision and control.

Strategies for Assembly of Complex Peptide Architectures

The assembly of complex peptide architectures often relies on a combination of convergent and divergent strategies, facilitated by orthogonal protecting groups. This compound is a key player in this context. The Mtt group can be selectively removed using dilute trifluoroacetic acid (TFA), a process that does not affect other acid-labile protecting groups like tert-butyl (tBu) or the peptide's linkage to the solid support resin. acs.org This allows for the specific deprotection of a cysteine residue at a chosen point in the synthesis.

This selective deprotection opens up several strategic possibilities:

On-Resin Cyclization: A linear peptide containing a Cys(Mtt) residue can be synthesized, and after selective deprotection of the thiol, cyclization can be performed on the solid support. This can be achieved by forming a disulfide bond with another cysteine residue or by reacting the thiol with an electrophilic group elsewhere in the peptide.

Site-Specific Ligation: The deprotected cysteine thiol can be used as a handle for the chemoselective ligation of other molecules, such as other peptides, proteins, or small molecule probes. This is a cornerstone of convergent synthesis strategies, where large peptides are assembled from smaller, pre-synthesized fragments.

Branched Peptide Synthesis: The thiol group of a deprotected Cys(Mtt) residue on a peptide backbone can be used as an attachment point for the synthesis of a new peptide chain, leading to the formation of branched structures.

The choice of strategy—be it convergent, divergent, or a hybrid approach—is dictated by the complexity of the target peptide. The use of this compound provides the necessary flexibility to enable these advanced synthetic routes.

Native Chemical Ligation (NCL) and its Variants for Peptide and Protein Assembly

Development of Cysteine-Containing Peptides and Proteins with Enhanced Biological Relevance

The unique chemical reactivity of the cysteine thiol group makes it a focal point for enhancing the properties of peptides and proteins. By using this compound, chemists can precisely control the modification of cysteine residues to create molecules with improved therapeutic potential, novel structural features, and advanced functionalities for research.

Synthesis of Therapeutic Peptides and Analogs (e.g., Eptifibatide, Oxytocin, Insulin Analogs)

The site-specific modification of therapeutic peptides can lead to analogs with improved stability, receptor affinity, and pharmacokinetic profiles. While direct synthesis details for specific drugs like Eptifibatide, Oxytocin, or Insulin analogs using this compound are often proprietary, the principles of its application are well-established in the field. The ability to selectively deprotect a cysteine residue allows for modifications such as:

PEGylation: The attachment of polyethylene glycol (PEG) chains to a deprotected cysteine can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its half-life in circulation.

Lipidation: The introduction of fatty acid chains can enhance membrane association or binding to serum albumin, prolonging the peptide's duration of action.

Introduction of Non-Natural Disulfide Bonds: The formation of new disulfide bridges can stabilize the peptide's three-dimensional structure, leading to higher potency and resistance to proteolysis.

These modifications are critical for transforming native peptides into effective drug candidates.

Engineering of Branched and Cyclic Peptides

The construction of branched and cyclic peptides is a powerful strategy for mimicking natural protein scaffolds and constraining peptide conformation to enhance biological activity. This compound is a cornerstone of this engineering work.

Branched Peptides: By incorporating this compound into a growing peptide chain, the Mtt group can be selectively removed on-resin. The exposed thiol then serves as an orthogonal attachment point for the synthesis of a second peptide chain, creating a branched structure. This approach is used to create multivalent ligands, vaccine candidates, and protein mimetics.

Cyclic Peptides: For cyclization, a peptide is synthesized with two cysteine residues, one protected with a stable group (e.g., Trityl) and the other with the Mtt group. Selective removal of the Mtt group allows for the on-resin formation of a disulfide bond with the other deprotected cysteine, creating a cyclic peptide while the peptide is still attached to the solid support. This pre-cyclization on-resin often leads to higher yields and purities compared to solution-phase cyclization.

Design of Peptide-Based Probes and Tools for Chemical Biology

Peptide-based probes are indispensable tools for studying biological processes. The ability to site-specifically introduce reporter molecules is crucial for their function. This compound facilitates this by allowing the selective deprotection of a cysteine residue, which can then be conjugated with:

Fluorophores: For use in fluorescence microscopy and FRET-based assays to study protein localization and interactions. acs.org

Biotin: For affinity purification of binding partners.

Photo-crosslinkers: To identify interacting proteins in a cellular context.

Spin Labels: For structural studies using electron paramagnetic resonance (EPR) spectroscopy.

The orthogonality of the Mtt group ensures that these modifications can be introduced without interfering with other parts of the peptide synthesis.

Production of Unnaturally Linked Chimeric Proteins

The creation of chimeric proteins with unnatural linkages can endow them with novel functions. This compound plays a role in strategies like native chemical ligation (NCL) and expressed protein ligation (EPL). In a semi-synthetic approach, a synthetic peptide containing a C-terminal thioester and an N-terminal cysteine (derived from this compound after deprotection) can be ligated to a recombinantly expressed protein. This allows for the introduction of non-proteinogenic amino acids, post-translational modifications, or biophysical probes into large proteins, expanding the possibilities of protein engineering beyond the limitations of purely recombinant methods.

Analytical and Characterization Methodologies for Fmoc Cys Mtt Oh Derived Peptides

Monitoring Reaction Progress in SPPS

The stepwise nature of SPPS necessitates careful monitoring to confirm the completion of both the coupling of each amino acid and the removal of the temporary Nα-Fmoc protecting group before the addition of the subsequent residue.

Qualitative Tests for Coupling Completion (e.g., Kaiser Test, Ninhydrin (B49086) Test)

Qualitative colorimetric tests are indispensable tools for the real-time assessment of coupling efficiency in SPPS. ijrps.comchempep.com These tests detect the presence of free primary amines on the solid support, indicating an incomplete coupling reaction. ijrps.com

The Kaiser test , also known as the ninhydrin test, is a widely used and highly sensitive method for detecting primary amines. ijrps.comiris-biotech.de A small sample of the resin-bound peptide is treated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine. iris-biotech.de Upon heating, the presence of free primary amines results in a characteristic deep blue or violet color, while a yellow or colorless result signifies a complete coupling reaction. iris-biotech.de It is important to note that N-terminal proline residues, being secondary amines, yield a less intense reddish-brown color with the Kaiser test, which can sometimes be misinterpreted. ijrps.comsemanticscholar.org

For sequences containing N-terminal proline, alternative tests like the chloranil (B122849) test or the isatin test are recommended to avoid ambiguous results. ijrps.comsemanticscholar.org The chloranil test produces a blue color in the presence of secondary amines. ijrps.com Another qualitative method is the TNBS (2,4,6-trinitrobenzenesulfonic acid) test , which is nearly as sensitive as the Kaiser test for primary amines and results in an orange coloration of the resin beads if free amines are present. iris-biotech.de

Table 1: Qualitative Tests for Monitoring Coupling Completion in SPPS

Test Target Amine Positive Result Color Negative Result Color Key Considerations
Kaiser Test (Ninhydrin) Primary Amines Blue/Violet iris-biotech.de Yellow/Colorless iris-biotech.de Not reliable for secondary amines like proline. ijrps.comsemanticscholar.org
Chloranil Test Secondary Amines (e.g., Proline) Blue ijrps.com Colorless/Yellowish Useful alternative for proline-terminated peptides. ijrps.com
Isatin Test Secondary Amines (e.g., Proline) Blue semanticscholar.org - Another alternative for N-terminal proline. semanticscholar.org
TNBS Test Primary Amines Orange iris-biotech.de Colorless iris-biotech.de Similar sensitivity to the Kaiser test. chempep.com

| Bromophenol Blue Test | Primary Amines | Blue/Blue-Green | Yellow ijrps.comsemanticscholar.org | Color change of beads indicates reaction completion. ijrps.comsemanticscholar.org |

Spectrophotometric Monitoring of Protecting Group Removal

The removal of the Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in each cycle of SPPS. This deprotection is typically achieved by treating the resin-bound peptide with a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). researchgate.net The cleavage of the Fmoc group releases dibenzofulvene (DBF), which then reacts with piperidine to form a stable piperidine-dibenzofulvene adduct. researchgate.netpublish.csiro.au

This adduct possesses a strong UV absorbance, which can be monitored spectrophotometrically at approximately 301 nm. researchgate.netmdpi.com By measuring the absorbance of the solution after the deprotection step, the quantity of the released Fmoc group can be determined using the Beer-Lambert law. iris-biotech.de This provides a quantitative measure of the deprotection efficiency and can also be used to estimate the loading capacity of the resin. iris-biotech.deresearchgate.net On-line monitoring with a flow-cell UV detector integrated into an automated peptide synthesizer allows for real-time tracking of the Fmoc deprotection, ensuring complete removal before proceeding to the next coupling step. iris-biotech.de This method is particularly valuable for identifying "difficult" sequences where Fmoc removal may be slow or incomplete. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Peptide Analysis

Following the completion of the synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the desired peptide, deletion sequences, and other impurities. A combination of advanced analytical techniques is essential to purify the target peptide and verify its identity and structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the analysis of purity and the preparative purification of synthetic peptides. chempep.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation. americanpeptidesociety.org

In RP-HPLC, the crude peptide mixture is passed through a column packed with a nonpolar stationary phase, typically C18-modified silica. mdpi.comamericanpeptidesociety.org A gradient of increasing organic solvent concentration, such as acetonitrile (B52724) in water, is used as the mobile phase. americanpeptidesociety.orgwiley-vch.de Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. The elution of the peptides is monitored by a UV detector, usually at a wavelength of 214 nm or 280 nm.

The resulting chromatogram provides a detailed profile of the crude product, allowing for the assessment of purity by comparing the peak area of the desired peptide to the total peak area. rsc.org For purification, fractions corresponding to the main peak are collected. rsc.org Analytical RP-HPLC is then used to confirm the purity of the isolated peptide, which should ideally be greater than 95% for most research applications. rsc.org

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular identity of the synthesized peptide by providing a precise measurement of its molecular weight. chempep.comwiley-vch.de Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. wiley-vch.de

ESI-MS is particularly well-suited for analyzing peptides and can be directly coupled with HPLC (LC-MS) to provide mass information for each eluting peak. americanpeptidesociety.org This allows for the rapid identification of the desired product and any impurities. High-resolution mass spectrometers, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap instruments, can measure the mass of a peptide with high accuracy, often to within a few parts per million (ppm). ucdavis.edu This level of precision can help to confirm the elemental composition of the peptide.

MALDI-time-of-flight (TOF) MS is another powerful technique that is often used for the analysis of peptide mixtures and for confirming the mass of the final purified product. wiley-vch.de For peptides containing cysteine residues, MS can also be used to verify the formation of disulfide bonds or to identify any unwanted side reactions involving the thiol group. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Stereochemical Purity and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure and stereochemical integrity of peptides in solution. chemrxiv.org While HPLC and MS confirm purity and molecular weight, NMR is uniquely capable of verifying the correct stereochemistry of the amino acid residues. nih.govrsc.org

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the resonances of the individual protons in the peptide. chemrxiv.org The chemical shifts and coupling constants of the α-protons of each amino acid are particularly sensitive to their local environment and stereochemistry. rsc.org

For peptides containing chiral amino acids with multiple stereocenters, like isoleucine, NMR can be used to differentiate between diastereomers. rsc.org This is crucial for ensuring that no epimerization (inversion of stereochemistry) occurred at the α-carbon during the coupling reactions of the SPPS process. nih.gov While full 3D structure determination by NMR is a complex process, it remains the gold standard for elucidating the solution-state conformation of peptides. rsc.org For routine characterization, even simple 1D ¹H NMR spectra can provide a valuable fingerprint of the peptide's structural integrity. chemrxiv.org The purity of amino acid building blocks can also be accurately determined using quantitative NMR (qNMR). researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
Fmoc-Cys(Mtt)-OH
Ninhydrin
Phenol
Potassium cyanide
Pyridine
2,4,6-trinitrobenzenesulfonic acid (TNBS)
Chloranil
Piperidine
N,N-dimethylformamide (DMF)
Dibenzofulvene
Acetonitrile
Trifluoroacetic acid (TFA)
Isoleucine
N-methyl-2-pyrrolidone (NMP)
Dichloromethane (B109758) (DCM)
Triisopropylsilane (B1312306) (TIS)
Fmoc-Lys(Mtt)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Dap(Mtt)-OH
Fmoc-Asp(OAllyl)-OH
PyBOP
HOBt
NMM

On-Resin Analytical Approaches

On-resin analytical methods provide a rapid and efficient means to monitor the progress of solid-phase peptide synthesis (SPPS). These techniques are crucial for ensuring the successful incorporation of each amino acid and the integrity of protecting groups, including the acid-sensitive 4-methyltrityl (Mtt) group of this compound.

Microcleavage Test for Intermediate Analysis

The microcleavage test is a powerful technique for the analysis of peptide intermediates at various stages of synthesis. nih.gov This method involves cleaving a small sample of the peptidyl-resin and analyzing the resulting peptide fragment by mass spectrometry. nih.gov This provides direct evidence of the correct mass, confirming the successful coupling of the preceding amino acid.

For peptides containing this compound, a typical microcleavage protocol involves treating a few resin beads with a cleavage cocktail, commonly a solution of trifluoroacetic acid (TFA) and scavengers. nih.gov A common mixture is 95% TFA and 5% water. nih.gov The cleavage is typically performed for a short duration, around 20 minutes at room temperature, to release a sufficient amount of peptide for analysis without causing significant degradation. nih.gov It is important to note that under these abbreviated cleavage conditions, orthogonal protecting groups on amino acid side chains may not be fully removed. sci-hub.se For complete deprotection, a longer cleavage time of up to 2 hours may be necessary. sci-hub.se

The presence of the Mtt group can be qualitatively monitored during its removal. The Mtt cation, released upon acid treatment, imparts a distinct yellow or orange color to the cleavage solution. iris-biotech.dersc.org This colorimetric indication can be used to follow the progress of the deprotection reaction. iris-biotech.dersc.org The disappearance of this color after repeated treatments with a mild acidic solution, such as 1% TFA in dichloromethane (DCM), suggests the complete removal of the Mtt group. iris-biotech.denih.gov

Parameter Condition Purpose Reference
Cleavage Cocktail95% TFA, 5% H₂OCleavage of peptide from resin nih.gov
Incubation Time20 minutesRelease of peptide for analysis nih.gov
Analysis MethodMass SpectrometryConfirmation of peptide mass nih.gov
Mtt Removal MonitoringVisual (yellow/orange color)Qualitative assessment of Mtt deprotection iris-biotech.dersc.org

Solid-Phase Monitoring Techniques

In addition to microcleavage, several other on-resin monitoring techniques are employed to ensure the efficiency of the coupling and deprotection steps throughout the synthesis of this compound containing peptides.

The Kaiser test , or ninhydrin test, is a widely used qualitative method to detect the presence of free primary amines on the resin. nih.govchapman.edu A positive result (a deep blue color) after a coupling step indicates that the reaction is incomplete, and a recoupling may be necessary. Conversely, a negative result (yellow or colorless) signifies a successful coupling. The Kaiser test is routinely performed after each amino acid coupling to ensure the peptide chain is elongating as expected. chapman.edu

The chloranil test is another colorimetric assay that can be used to confirm the completion of coupling reactions. sci-hub.se

Spectrophotometric monitoring can also be utilized, particularly for the removal of certain protecting groups. For instance, the cleavage of the Dde or ivDde protecting groups, which are sometimes used in conjunction with Mtt for orthogonal protection strategies, can be monitored by measuring the absorbance of the cleavage solution at 290 nm, due to the release of a chromophoric byproduct.

For monitoring the removal of the Fmoc group, which precedes each coupling step, the piperidine solution used for deprotection can be analyzed. The dibenzofulvene-piperidine adduct formed during Fmoc cleavage has a characteristic UV absorbance, which can be quantified to monitor the deprotection reaction.

Technique Principle Application in this compound Synthesis Reference
Kaiser TestColorimetric detection of primary aminesMonitoring coupling reaction completion nih.govchapman.edu
Chloranil TestColorimetric test for coupling completionAlternative to Kaiser test for monitoring coupling sci-hub.se
SpectrophotometryUV absorbance of cleavage byproductsMonitoring removal of specific protecting groups (e.g., Dde/ivDde)

Emerging Research Directions and Future Perspectives in Fmoc Cys Mtt Oh Chemistry

Innovations in Cysteine Protection and Deprotection Chemistries beyond Mtt

While the Mtt group offers a reliable method for orthogonal protection, the growing complexity of synthetic targets, such as peptides with multiple disulfide bonds, necessitates an expanded toolbox of protecting groups with diverse deprotection conditions. rsc.orgiris-biotech.de Research has focused on developing novel protecting groups and deprotection schemes to offer greater flexibility and orthogonality.

Innovations in this area include "safety-catch" protecting groups like 4,4′-dimethylsulfinylbenzhydryl (Msbh), which is stable under typical conditions used in both Boc and Fmoc chemistry, including the removal of other common cysteine protecting groups like Mmt, Trt, and Acm. iris-biotech.de The Msbh group's stability can be "switched off" by reducing its sulfoxide (B87167) moiety to a sulfide, rendering it labile to acid treatment with TFA for deprotection. iris-biotech.de

New disulfide-based protecting groups have also been introduced as alternatives to the often hard-to-remove S-tert-butylthio (StBu) group. chemistryviews.orgacs.org Among these are sec-isoamyl mercaptan (SIT) and 2-methyloxolane-3-thiol (MOT). chemistryviews.org These groups are designed with specific steric bulk to be stable enough for solid-phase peptide synthesis (SPPS) while allowing for straightforward removal with reducing agents like 1,4-dithiothreitol (DTT). chemistryviews.orgacs.org

Furthermore, to address challenges such as racemization at the C-terminal cysteine during synthesis, alternative protecting groups like tetrahydropyranyl (Thp) have been investigated. sigmaaldrich.comnih.gov The Thp group has been shown to significantly reduce racemization compared to Trt and Dpm during coupling reactions and can be removed with a standard TFA cocktail, yet it remains stable to the 1% TFA used for on-resin fragment condensation strategies. sigmaaldrich.comnih.gov

Innovative deprotection methods are also a key area of research. One notable development is the use of N-chlorosuccinimide (NCS) for the on-resin removal of the acetamidomethyl (Acm) group and subsequent disulfide bond formation. mdpi.com Studies have examined the tolerance of other protecting groups to these conditions, finding a decreasing order of stability: Trt > Msbh > Dpm > Mmt > Thp. mdpi.com This allows for selective deprotection of Acm in the presence of more robust groups like Trt, enabling regioselective disulfide bond formation. mdpi.com

Protecting GroupAbbreviationKey FeatureDeprotection ConditionsReference
4,4′-DimethylsulfinylbenzhydrylMsbhSafety-catch; stable until activated by reduction.Reduction (e.g., SiCl4/TFA), followed by TFA. iris-biotech.de
sec-Isoamyl mercaptanSITDisulfide-based; easier removal than StBu.Reducing agents (e.g., DTT). chemistryviews.orgacs.org
2-Methyloxolane-3-thiolMOTDisulfide-based; easier removal than StBu.Reducing agents (e.g., DTT). chemistryviews.org
TetrahydropyranylThpReduces racemization of C-terminal Cys.TFA/water/TIS (95:2.5:2.5). sigmaaldrich.comnih.gov
AcetamidomethylAcmOrthogonal to acid-labile groups.NCS; Mercury(II) acetate (B1210297). sigmaaldrich.commdpi.com

Integration of Fmoc-Cys(Mtt)-OH in Novel Continuous Synthetic Strategies

The field of peptide synthesis is undergoing a paradigm shift with the advent of rapid, continuous flow solid-phase peptide synthesis (SPPS). nih.gov This technology significantly shortens synthesis times by enabling coupling reactions to occur in seconds at elevated temperatures. nih.gov However, the application of flow chemistry to the synthesis of complex, disulfide-bridged peptides is still an emerging area. nih.gov

The integration of building blocks like this compound is critical for the success of these strategies, as the Mtt group's orthogonal nature is essential for on-resin modifications. For example, in the synthesis of lactam-bridged peptide analogues, Fmoc-Lys(Mtt)-OH has been used in combination with other orthogonally protected residues like Fmoc-Glu(O-2-PhiPr)-OH. nih.gov This allows for selective on-resin deprotection of the Mtt and 2-PhiPr groups using dilute TFA, followed by on-resin macrolactamization to form the cyclic structure, all within a fast-flow protocol. nih.gov

While reports on using this compound specifically in continuous flow systems remain limited, the successful use of the Mtt group on other residues demonstrates the viability and potential of this approach. nih.gov The ability to perform selective side-chain deprotection and modification on-resin is crucial for creating complex architectures, and the Mtt group is a key enabler of this functionality. Future work will likely focus on optimizing conditions to ensure the stability of the Cys(Mtt) linkage during high-temperature flow synthesis and leveraging its orthogonality for the rapid, automated production of complex cyclic peptides and other modified biomolecules.

Expanding Applications in Chemical Biology and Drug Discovery for Complex Biomolecule Synthesis

The unique properties of this compound make it an invaluable tool for synthesizing complex biomolecules with expanding applications in chemical biology and drug discovery. rsc.orgsemanticscholar.org Its utility stems from the ability to selectively unmask the cysteine thiol at a desired point in the synthesis, allowing for site-specific modifications. semanticscholar.org

Targeted Therapeutics and Bioconjugates: A significant area of application is the construction of targeted therapeutics. Researchers have designed ligand-targeted fluorescently-labeled chelating peptide conjugates for cancer theranostics. beilstein-journals.org In these strategies, the Mtt protecting group (on lysine) is used to enable the orthogonal attachment of fluorescent tags or chelating agents after the main peptide backbone has been assembled. beilstein-journals.orgnih.gov Cysteine is often included in the chelating core of these constructs. nih.gov The principles are directly applicable to the use of Cys(Mtt) for site-specific payload attachment in antibody-drug conjugates (ADCs), a major class of cancer therapeutics. rsc.org

Self-Assembling Systems and Drug Delivery: this compound has been used to construct peptide amphiphiles that self-assemble into micelles. semanticscholar.orgresearchgate.net In one approach, after synthesizing a lipidated peptide, the Mtt group was selectively removed on-resin to expose the cysteine thiol. semanticscholar.org This allowed for the site-specific attachment of a cell-penetrating peptide via a disulfide bond, leading to the formation of peptide amphiphile micelles capable of displaying aptamers for targeted anti-cancer activity. semanticscholar.org

Peptide Libraries and Screening: For drug discovery and diagnostics, this compound has been coupled to magnetic beads to create peptide-based reactivity assays. researchgate.netmdpi.com This approach has been used to develop a method for assessing skin sensitization by measuring the reactivity of chemicals with cysteine- and lysine-containing peptides immobilized on the beads. researchgate.netmdpi.com The Mtt group is ideal for this application because its mild removal conditions are compatible with the magnetic beads and allow for the controlled presentation of the reactive thiol group. mdpi.com This enables the creation of well-defined peptide libraries for high-throughput screening. adventchembio.com

Computational and Mechanistic Studies Related to Cysteine Protecting Group Behavior

To rationally design new protecting groups and optimize deprotection protocols, a deeper mechanistic understanding of their behavior is essential. Computational studies have emerged as a powerful tool for investigating the factors that govern the stability and lability of cysteine protecting groups. researchgate.net

Mechanistic studies have confirmed that the acid-lability of benzyl (B1604629) (Bzl), diphenylmethyl (Dpm), and triphenylmethyl (Trt) based protecting groups, which include Mtt, is directly related to the stability of the carbocation intermediate formed during acid-catalyzed cleavage. researchgate.net The stability of this carbocation has a direct impact on the ease of removing the protective group from the cysteine-containing peptide. researchgate.net

Using density functional theory (DFT) calculations, such as at the B3LYP/6-31G(d,p) level, researchers can model the geometries and energies of these carbocation intermediates. researchgate.net These computational models have revealed that a combination of steric and conjugative (electron-donating) effects determines the carbocation's stability. researchgate.net For instance, the additional methyl group in Mtt compared to Trt provides a slight increase in electron-donating inductive effect, contributing to carbocation stability and thus greater acid lability. These theoretical insights are invaluable for predicting the behavior of existing protecting groups under various conditions and for the de novo design of new protecting groups with tailored properties for specific, complex synthetic challenges. researchgate.net

Q & A

Q. What is the role of the Mtt (4-methyltrityl) protecting group in Fmoc-Cys(Mtt)-OH during solid-phase peptide synthesis (SPPS)?

The Mtt group protects the thiol (-SH) side chain of cysteine during SPPS to prevent premature oxidation or undesired side reactions. Unlike the Trt (trityl) group, Mtt is selectively removable under mild acidic conditions (e.g., 1–3% TFA in DCM) while leaving other acid-labile protecting groups (e.g., Fmoc) intact. This enables sequential deprotection for controlled disulfide bond formation .

Q. How does this compound compare to other cysteine derivatives (e.g., Fmoc-Cys(Trt)-OH or Fmoc-Cys(Acm)-OH) in SPPS efficiency?

this compound offers advantages in orthogonal protection strategies. For example:

  • Trt group : Requires stronger TFA (95%) for cleavage, which may destabilize acid-sensitive peptides .
  • Acm group : Requires iodine or metal-based oxidation for removal, complicating workflows for disulfide-rich peptides . Mtt’s mild deprotection minimizes collateral damage to peptide backbones and side chains, making it ideal for multi-cysteine peptides .

Q. What activation methods are recommended for coupling this compound to minimize racemization?

Symmetrical anhydrides or carbodiimide-based activators (e.g., DIPCDI/HOBt) are preferred to reduce racemization during coupling. Phosphonium/uronium reagents (e.g., HBTU, PyBOP) may induce enantiomerization unless collidine is used as a base to buffer the reaction .

Advanced Research Questions

Q. How can researchers optimize disulfide bond formation using this compound in complex peptides?

  • Step 1 : Use Mtt for temporary protection, deprotecting specific cysteines with 1–3% TFA to expose free thiols.
  • Step 2 : Employ oxidative folding buffers (e.g., glutathione redox systems) or air oxidation at pH 7–7.
  • Step 3 : Confirm bond formation via LC-MS and Ellman’s assay for free thiol quantification .

Q. What analytical techniques resolve contradictions in synthesis efficiency reported for this compound?

Discrepancies in coupling yields or purity often arise from:

  • Activation method : Symmetrical anhydrides show higher efficiency (95–98% yield) vs. uronium reagents (85–90%) under suboptimal conditions .
  • Purification : Displacement chromatography using silica columns (e.g., LiChroprep Si-60) with BTBA as a displacer achieves >95% purity, addressing crude mixture variability .
  • Storage : Degradation under humidity >60% can reduce efficacy; store desiccated at 2–8°C .

Q. What strategies mitigate racemization during SPPS when using this compound?

  • Base selection : Collidine (instead of DIEA) reduces base-induced racemization during uronium/phosphonium activation .
  • Coupling time : Limit to 2 hours to prevent prolonged exposure to basic conditions.
  • Monitoring : Use chiral HPLC or Marfey’s reagent to quantify D/L enantiomers post-synthesis .

Methodological Challenges and Solutions

Q. How to handle side reactions during Mtt deprotection in peptides containing acid-sensitive residues?

Acid-sensitive residues (e.g., Trp, Met) may degrade under standard TFA conditions. Mitigation strategies include:

  • Scavengers : Add 2.5% TIPS and 2.5% H₂O to TFA to quench carbocations generated during Mtt cleavage .
  • Alternative protectants : Use Thp (tetrahydropyranyl) for cysteine if prolonged acid exposure is unavoidable .

Q. What protocols ensure high-purity this compound for automated peptide synthesizers?

  • Pre-synthesis QC : Verify purity (>98%) via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient).
  • Coupling validation : Monitor ninhydrin or chloranil tests for unreacted amines after each coupling cycle .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.